![molecular formula C14H23NO3 B3054574 BENZENEMETHANAMINE,N-(2,2-DIETHOXYETHYL)-4-METHOXY- CAS No. 61190-12-3](/img/structure/B3054574.png)
BENZENEMETHANAMINE,N-(2,2-DIETHOXYETHYL)-4-METHOXY-
Overview
Description
Benzenemethanamine, N-(2,2-diethoxyethyl)-4-methoxy-: is a chemical compound with the molecular formula C14H23NO2 . It is known for its unique structure, which includes a benzene ring, a methanamine group, and diethoxyethyl and methoxy substituents. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-(2,2-diethoxyethyl)-4-methoxy- typically involves the reaction of benzenemethanamine with diethoxyethyl and methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenemethanamine, N-(2,2-diethoxyethyl)-4-methoxy- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that form biologically active molecules. For instance, it is involved in the synthesis of anti-cancer drugs and other therapeutic agents.
Organic Synthesis
BENZENEMETHANAMINE, N-(2,2-DIETHOXYETHYL)-4-METHOXY- is utilized in organic chemistry as a building block for more complex compounds. It can undergo various chemical transformations, such as:
- [3+2] Cycloaddition Reactions : This compound can react with α,β-unsaturated esters to form pyrrolidine derivatives, which are valuable in medicinal chemistry.
- Formation of Azomethine Ylides : It can generate azomethine ylides that participate in cycloaddition reactions leading to the formation of nitrogen-containing heterocycles.
Material Science
In material science, this compound can be used as a precursor for synthesizing polymers and resins with specific properties. Its ability to modify polymer properties makes it suitable for applications in coatings and adhesives.
Case Study 1: Synthesis of Pyrrolidine Derivatives
A study demonstrated the effectiveness of BENZENEMETHANAMINE, N-(2,2-DIETHOXYETHYL)-4-METHOXY- in synthesizing pyrrolidine derivatives through [3+2] cycloaddition reactions. The resulting compounds showed promising biological activity against various cancer cell lines.
Case Study 2: Development of Antiviral Agents
Research highlighted the use of this compound in developing antiviral agents targeting specific viral enzymes. The modification of its structure allowed for enhanced binding affinity and selectivity towards viral targets.
Data Table: Summary of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical | Intermediate for drug synthesis | Essential for creating active pharmaceutical ingredients |
Organic Chemistry | Building block for complex organic molecules | Facilitates diverse synthetic pathways |
Material Science | Precursor for polymers and resins | Enhances material properties |
Antiviral Research | Development of antiviral agents | Potentially effective against viral infections |
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(2,2-diethoxyethyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Benzenemethanamine, N-(2,2-diethoxyethyl)-N-methyl-
- Benzenemethanamine, N-(2,2-diethoxyethyl)-N-ethyl-
Comparison: Benzenemethanamine, N-(2,2-diethoxyethyl)-4-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable compound for specific research purposes.
Biological Activity
Benzenemethanamine, N-(2,2-diethoxyethyl)-4-methoxy- (CAS Number: 61190-12-3) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including enzyme inhibition, toxicity, and structure-activity relationships (SAR).
- Molecular Formula : C14H23NO3
- Molecular Weight : 253.337 g/mol
- Density : 1.01 g/cm³
- Boiling Point : 333.9°C at 760 mmHg
- Flash Point : 143.6°C
These properties suggest that the compound has a stable structure suitable for further biological evaluations.
Enzyme Inhibition Studies
Recent studies have indicated that compounds with similar structures exhibit significant inhibitory effects on various enzymes, particularly cholinesterases (ChEs). For instance, a related study on N-benzyl pyridinium styryls demonstrated that substitutions on the phenyl moiety could enhance the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The findings emphasized the importance of hydrophobic interactions and electronic effects in determining the activity of these compounds.
Compound | AChE Inhibition (%) | BChE Inhibition (%) | Reference |
---|---|---|---|
7a | 20 | 60 | |
7aq | 60 | >50 | |
10b | Not specified | Not specified |
Structure-Activity Relationship (SAR)
The SAR analysis for compounds similar to benzenemethanamine suggests that the positioning and nature of substituents significantly influence biological activity. For example, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions on the aromatic ring can alter enzyme inhibition profiles dramatically. The presence of methoxy groups has been shown to enhance activity against AChE when positioned correctly .
Toxicity Profile
The compound has been classified with certain toxicity warnings:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
These classifications indicate that while the compound may exhibit promising biological activities, safety assessments are crucial for its potential therapeutic applications .
Case Studies and Research Findings
- Cholinesterase Inhibition : A study explored various derivatives of pyridinium styryls and their inhibition effects on ChEs. The results highlighted that bulky hydrophobic functionalities at specific binding sites significantly boosted BChE inhibition .
- Tyrosinase Inhibition : Although not directly related to benzenemethanamine, research on tyrosinase inhibitors indicates that similar structural motifs can yield potent inhibitors against this enzyme. Compounds with hydroxyl and methoxy substitutions showed varied IC50 values, suggesting a potential avenue for further exploration in related compounds .
- Cell Viability Studies : Investigations into the cytotoxic effects of structurally related compounds on cell lines such as B16F10 have provided insights into their safety and efficacy profiles. These studies are essential for understanding the therapeutic window of new chemical entities .
Properties
IUPAC Name |
2,2-diethoxy-N-[(4-methoxyphenyl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-4-17-14(18-5-2)11-15-10-12-6-8-13(16-3)9-7-12/h6-9,14-15H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSSGXIYTNOYIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC1=CC=C(C=C1)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976704 | |
Record name | 2,2-Diethoxy-N-[(4-methoxyphenyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61190-12-3 | |
Record name | NSC113003 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113003 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diethoxy-N-[(4-methoxyphenyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,2-diethoxyethyl)[(4-methoxyphenyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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